1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene
Overview
Description
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound features tert-butyl groups on both aromatic rings, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene typically involves the following steps:
Nitration: The starting material, 4-tert-butylphenyl, undergoes nitration to introduce a nitro group (-NO2).
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another 4-tert-butylphenyl compound to form the azoxybenzene structure.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: The azoxy group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or nitric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of azoxybenzenes.
Biology: It can be used in studies involving the interaction of azoxy compounds with biological molecules.
Medicine: Research on its potential pharmacological properties and effects on biological systems.
Industry: It may be used in the synthesis of other organic compounds or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene involves its interaction with molecular targets through the azoxy group. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl groups can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can be compared with other azoxybenzenes, such as:
Azoxybenzene: Lacks the tert-butyl groups, resulting in different reactivity and properties.
4,4’-Dimethylazoxybenzene: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic effects.
4,4’-Di-tert-butylazoxybenzene: Similar structure but with tert-butyl groups on both aromatic rings, affecting its overall properties.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-tert-butylphenyl)imino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2,3)15-7-11-17(12-8-15)21-22(23)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXAMPJSIJWEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)(C)C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285880 | |
Record name | 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61994-99-8 | |
Record name | NSC43092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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